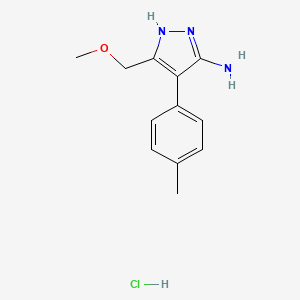
4-(3-Bromophenoxy)-2-chloropyrimidine
Übersicht
Beschreibung
4-(3-Bromophenoxy)-2-chloropyrimidine is a heterocyclic aromatic compound that is a derivative of pyrimidine. It is a white crystalline solid, soluble in organic solvents and has a melting point of 170 °C. 4-(3-Bromophenoxy)-2-chloropyrimidine has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound has been used in the synthesis of a variety of organic compounds, as well as for the preparation of biologically active compounds. In addition, 4-(3-Bromophenoxy)-2-chloropyrimidine has been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization of Pyrimidine Derivatives for Anticancer Applications
Research highlights the synthesis of pyrimidine derivatives, such as 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine, which are crucial intermediates in the development of small molecule anticancer drugs. These compounds are synthesized through methods involving cyclization, chlorination, and nucleophilic substitution, with the structure confirmed by spectroscopic techniques. The optimization of these synthesis methods aims to improve yields, demonstrating the compound's significance in medicinal chemistry for cancer treatment (Zhihui Zhou et al., 2019).
Development of Antiviral Agents
Pyrimidine compounds have been explored for their antiviral properties. For instance, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been synthesized and evaluated for inhibitory activity against DNA and RNA viruses. These compounds showed significant activity against retroviruses, including human immunodeficiency virus (HIV), highlighting their potential as antiviral agents. This research demonstrates the versatility of pyrimidine derivatives in developing treatments for viral infections (D. Hocková et al., 2003).
Environmental Impact and Disinfection Byproducts
The transformation of bromophenols, related to chloropyrimidine compounds during chlorination processes, has been studied to understand their fate in water treatment. These studies provide insights into the environmental impact of bromophenol derivatives, their transformation products, and the reaction mechanisms involved. Understanding these processes is crucial for assessing the safety and effectiveness of water disinfection practices and mitigating potential environmental risks (Wenrui Xiang et al., 2020).
Innovative Synthetic Methods for Heterocyclic Compounds
Research has also focused on developing new synthetic methods for heterocyclic compounds, including those involving chloropyrimidines. Techniques such as microwave-based synthesis have been employed to create novel thienopyrimidine bioisosteres, demonstrating the importance of innovative approaches in synthesizing complex heterocyclic structures efficiently. These methods are pivotal for advancing the synthesis of compounds with potential pharmaceutical applications (M. Phoujdar et al., 2008).
Wirkmechanismus
Target of Action
Brominated derivatives of pyruvic acid, such as bromopyruvic acid, have been investigated as metabolic poisons and anticancer agents . They are known to target the pyruvate transporter system, specifically a monocarboxylate transporter .
Mode of Action
Brominated derivatives like bromopyruvic acid are known to be strong alkylating agents . They can inhibit the activity of enzymes like glyceraldehyde-3-phosphate dehydrogenase .
Biochemical Pathways
Bromopyruvic acid, a similar brominated derivative, is known to affect the glycolytic pathway by inhibiting the enzyme glyceraldehyde-3-phosphate dehydrogenase .
Result of Action
Similar compounds like bromopyruvic acid have been investigated as potential anticancer agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-bromophenoxy)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERUVIIZWJDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)-2-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)


![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)
![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)
![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)